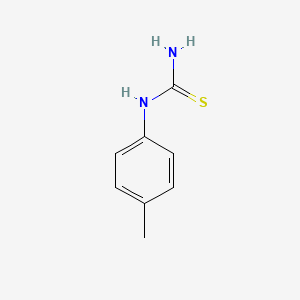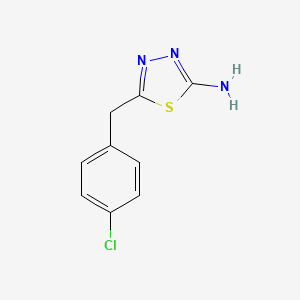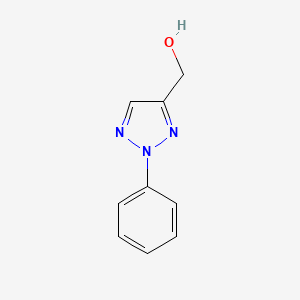
p-Tolylthiourea
Vue d'ensemble
Description
p-Tolylthiourea: is an organosulfur compound with the chemical formula C8H10N2S . It is a derivative of thiourea where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Tolylthiourea can be synthesized through the reaction of p-toluidine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the product. Another method involves the reaction of p-toluidine with thiocyanate salts under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of p-toluidine with thiocyanate salts in a controlled environment to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: p-Tolylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: p-Tolylthiourea is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as an inhibitor in enzyme studies. It has been shown to inhibit certain enzymes by binding to their active sites .
Medicine: this compound and its derivatives have been investigated for their potential therapeutic properties, including anticancer, antibacterial, and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of p-tolylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Thiourea: The parent compound of p-tolylthiourea, known for its use in organic synthesis and as a reagent in various chemical reactions.
N-ethylthiourea: A derivative of thiourea with an ethyl group, used in similar applications as this compound.
1,3-dimethylthiourea: Another derivative with two methyl groups, known for its use as a corrosion inhibitor.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organic compounds and in applications where specific reactivity is required .
Propriétés
IUPAC Name |
(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFMCZPFIKKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211239 | |
| Record name | Urea, 2-thio-1-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-52-6 | |
| Record name | (4-Methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 2-thio-1-p-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Tolylthiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL946R8H7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of p-tolylthiourea, including its molecular formula, weight, and spectroscopic data?
A1: this compound (also known as 1-(4-methylphenyl)thiourea) has the molecular formula C8H10N2S. Its molecular weight is 166.24 g/mol.
Q2: How does this compound interact with metals, and what are the structural features of these complexes?
A2: this compound primarily acts as a sulfur-donor ligand in metal complexes. [, , , ] For instance, it can coordinate to tungsten carbonyl (W(CO)6) to form a monosubstituted complex [(this compound)W(CO)5]. [] In complexes with rhenium carbonyl, both terminal and bridging coordination modes through the sulfur atom have been observed. [] Interestingly, in a dirhenium complex, heating induces a rearrangement where the this compound bridges the two rhenium centers through the sulfur atom and the nitrogen of the tolyl group coordinates to rhenium. []
Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related thioureas?
A4: While the abstracts don't delve into specific SAR studies for this compound, research on the inhibition of mild steel dissolution by sulphuric acid using various substituted thioureas, including this compound, provides some insights. The study found that the inhibition effectiveness increased with the electron-donating ability of the substituent on the thiourea. [] This suggests that electronic properties of the substituent on the aromatic ring can influence the activity of this compound derivatives.
Q4: Are there any computational chemistry studies on this compound or its derivatives?
A7: Yes, a study employed density functional theory (DFT) calculations to investigate the geometry and electronic properties of several thiourea derivatives, including 1-benzoyl-3-p-tolylthiourea. [] The study compared experimental bond lengths and angles from XRD analysis with those obtained from DFT calculations. Additionally, it explored frontier molecular orbitals and molecular electrostatic potentials to understand reactivity and potential intermolecular interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)








